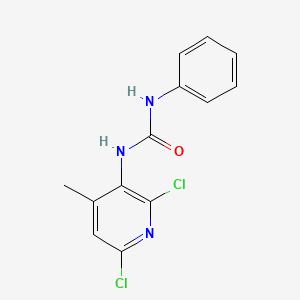
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide involves multiple steps, often starting with substituted phenyl groups. For instance, a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized using X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra, demonstrating a complex process for creating such compounds (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using X-ray diffraction and various spectroscopic methods. For example, the research by Demir et al. (2016) used hybrid-DFT methods to calculate optimized geometrical structures, vibrational frequencies, and chemical shifts, showing the complexity of the molecular structure of these compounds.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve interactions with various chemical groups. A study on a related compound, N-methyl derivatives of the 5-HT2 agonist, revealed interactions with serotonin receptors, highlighting the biochemical activity of these compounds (Glennon et al., 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound has been explored in the context of synthesizing iodine-131 labeled drugs, where derivatives similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide were created for potential use in nuclear medicine for brain scanning agents, indicating its utility in diagnostic imaging (Braun et al., 1977).
Antidepressant and Nootropic Agents
Another application involves the synthesis of compounds with structures similar to this compound for evaluating their antidepressant and nootropic activities. Compounds with the 2,5-dimethoxy substitution on the aryl ring have shown significant antidepressant activity, suggesting potential therapeutic applications (Thomas et al., 2016).
Antiprotozoal Activity
Research into derivatives of this compound has also uncovered their potential antiprotozoal activity, with some compounds showing activity against Trypanosoma rhodesiense, indicating a possible route for developing new treatments for trypanosomiasis (Das & Boykin, 1977).
Chemistry and Biological Activity of Pesticides
The compound's structural motifs are reminiscent of formamidines, a class of chemicals with significant acaricide and insecticide properties. Studies have detailed the novel biological activities and modes of action of similar compounds, providing insights into their potential uses in pest management (Hollingworth, 1976).
Polymerization and Material Science Applications
Further investigations involve the synthesis of novel polymeric materials using derivatives structurally related to this compound, exploring their potential in creating new materials with specific properties for industrial applications (Owton et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-7(2)12(15)14-9-6-10(16-3)8(13)5-11(9)17-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFZAPUXQHWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)


![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)
